2-(4-Methoxyphenyl)isoindoline
Description
Historical Context and Evolution of Isoindoline (B1297411) Derivatives in Synthetic Chemistry
The chemistry of isoindoles, the aromatic precursors to isoindolines, has been explored for over a century. researchgate.net Historically, the most accessible and widely studied derivatives have been the isoindoline-1,3-diones, commonly known as phthalimides. The classical synthesis involves the straightforward condensation of phthalic anhydride (B1165640) with a primary amine, a robust method that has been in use for decades. derpharmachemica.comorganic-chemistry.org
Over time, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign methodologies. This evolution is evident in the synthesis of the isoindoline core, moving from harsh reaction conditions to sophisticated catalytic systems. The development of palladium-catalyzed carbonylative cyclization reactions, for instance, provided a more direct route to isoindoline-1,3-diones from less activated starting materials like o-halobenzoic acids. organic-chemistry.org In recent years, research has accelerated, yielding a diverse array of catalytic strategies for constructing the isoindoline and isoindolinone frameworks, as summarized in the table below.
| Decade | Key Synthetic Developments | Representative Method |
| Traditional | Condensation Reactions | Phthalic Anhydride + Primary Amine → N-Substituted Isoindoline-1,3-dione. derpharmachemica.com |
| Late 20th Century | Organometallic Catalysis | Reductive amination of phthalaldehyde using iron carbonyl complexes to yield 2-arylisoindoles/isoindolines. researchgate.net |
| 2010s | C-H Activation & Catalytic C-N Coupling | Platinum-catalyzed reductive C-N coupling of 2-carboxybenzaldehyde (B143210) with amines to form N-substituted isoindolinones. doi.org |
| Contemporary | Advanced Catalysis & Green Chemistry | Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. whiterose.ac.uk |
| Contemporary | Advanced Catalysis & Green Chemistry | Iridium-catalyzed reductive amination using formic acid as a sustainable hydrogen source. |
This progression highlights a continuous drive towards greater synthetic efficiency, functional group tolerance, and the use of more sustainable and atom-economical catalytic processes.
Significance of the Isoindoline Scaffold in Contemporary Organic Research
The isoindoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has made isoindoline derivatives a cornerstone of drug discovery and development. mdpi.com The rigid, yet three-dimensional, nature of the scaffold provides a unique platform for orienting functional groups in precise spatial arrangements, facilitating interactions with enzymes and receptors.
The significance of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. smolecule.comorganic-chemistry.orgresearchgate.net The 1-isoindolinone substructure, in particular, is found in a variety of natural products with diverse therapeutic potentials. organic-chemistry.org The modular nature of isoindoline synthesis allows for the creation of large libraries of compounds for high-throughput screening, aiding in the identification of new lead compounds for various diseases. ontosight.ai
| Compound Class/Derivative | Area of Significance | Example Application/Activity |
| Isoindoline-1,3-diones | Medicinal Chemistry | Analgesic and anti-inflammatory properties. smolecule.comorganic-chemistry.org |
| 1-Isoindolinones | Natural Products, Drug Discovery | Core structure of bioactive alkaloids; inhibition of TNF-α production. koreascience.krorganic-chemistry.org |
| N-Arylisoindolines | Materials Science, Medicinal Chemistry | Used in the development of functional dyes and as precursors to bioactive molecules. derpharmachemica.com |
| Chiral Isoindolines | Asymmetric Synthesis | Valuable building blocks for enantiomerically pure pharmaceuticals. |
Research Objectives and Scope Pertaining to 2-(4-Methoxyphenyl)isoindoline
The compound this compound serves as a quintessential example of an N-aryl isoindoline. While extensive research may not be dedicated exclusively to this single molecule, its study is emblematic of the broader research objectives within this chemical class. The primary goals associated with the investigation of this compound and its analogues typically encompass several key areas.
First, a major objective is the development and optimization of synthetic methodologies. Researchers aim to establish novel, efficient, and scalable routes to N-aryl isoindolines. The synthesis of this compound would be a benchmark reaction to test the viability of new catalytic systems, for example, in the reductive amination of o-phthalaldehyde (B127526) with 4-methoxyaniline or the reaction of α,α'-dibromo-o-xylene with 4-methoxyaniline. koreascience.krresearchgate.net The efficiency of different catalysts (e.g., based on iridium, ruthenium, or iron), reaction conditions, and reducing agents would be evaluated based on the yield and purity of the resulting product.
Second, a thorough characterization of the compound's physicochemical and spectroscopic properties is a standard objective. This involves determining properties such as melting point, solubility, and acquiring detailed spectral data (NMR, IR, Mass Spectrometry). This information is crucial for confirming the structure and purity of the synthesized compound and serves as a reference for future studies. While specific experimental data for this compound is not widely published, its characterization would follow standard protocols established for this class of compounds. researchgate.net
Finally, a significant research driver is the exploration of potential biological activity. Given the established pharmacological importance of the isoindoline scaffold, this compound would be a candidate for screening in a variety of biological assays. The methoxy (B1213986) group on the phenyl ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially modulating its interaction with biological targets. Research would aim to determine if this specific substitution pattern confers any notable activity, for instance, as an inhibitor of specific enzymes or as an agent with anticancer or anti-inflammatory properties, thus serving as a starting point for further structure-activity relationship (SAR) studies. koreascience.kr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLPBJFNKOMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357446 | |
| Record name | 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73357-44-5 | |
| Record name | 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Arylated Isoindoline Systems
Established Routes for Isoindoline (B1297411) Ring Formation
Reductive Amination Strategies for N-Arylated Isoindolines
Reductive amination represents a classical and direct approach for the synthesis of N-substituted isoindolines. This strategy typically involves the condensation of a dicarbonyl compound, such as o-phthalaldehyde (B127526), with a primary amine, followed by in situ reduction of the resulting intermediate.
In the context of synthesizing 2-(4-methoxyphenyl)isoindoline, the reaction proceeds through the initial formation of a Schiff base intermediate from the condensation of o-phthalaldehyde and 4-methoxyaniline. Subsequent reduction of this intermediate yields the desired isoindoline. A variety of reducing agents can be employed for this transformation. For instance, the use of tetracarbonylhydridoferrate under mild conditions has been reported for the reaction of o-phthalaldehyde with aromatic amines, leading to the formation of 2-arylisoindoles. researchgate.net While this specific report focuses on the isoindole, careful control of the reaction conditions and the choice of reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, can favor the formation of the saturated isoindoline ring. google.comniu.edu
A related approach involves the reaction of o-phthalaldehyde with 4-methoxyaniline to synthesize this compound-1,3-dione, which can then be selectively reduced to the corresponding isoindoline. rsc.org
Table 1: Reductive Amination for Isoindoline Synthesis
| Starting Materials | Reagent/Catalyst | Product | Key Features | Reference(s) |
| o-Phthalaldehyde, 4-Methoxyaniline | Tetracarbonylhydridoferrate | 2-(4-Methoxyphenyl)isoindole | Mild conditions, good to excellent yields for aromatic amines. | researchgate.net |
| o-Phthalaldehyde, 4-Methoxyaniline | Not specified (assumed reduction) | This compound-1,3-dione | Tandem cyclocondensation-oxidation. | rsc.org |
| Aldehydes/Ketones, Amines | Sodium Triacetoxyborohydride | N-Substituted Amines | General and mild reducing agent for reductive amination. | researchgate.net |
Cyclization Reactions for Isoindoline Core Construction
A diverse array of cyclization reactions provides access to the isoindoline core. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.
One notable method is the Pictet-Spengler type reaction. This acid-catalyzed cyclization of an N-formyliminium ion, generated from a benzylamine (B48309) derivative and a carbonyl compound, offers a convenient route to 1-arylisoindolines. clockss.org This approach could be adapted for the synthesis of this compound by utilizing an appropriately substituted starting material.
Intramolecular C-H/N-H annulation reactions have also been developed for the construction of polycyclic isoindolines. nih.gov These methods involve the in situ generation of a cyclic imine from an alicyclic amine, which then reacts with an aryllithium species bearing an ortho-methylene leaving group. nih.gov
Furthermore, palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines presents a one-step approach to 2-substituted isoindole-1,3-diones, which are versatile precursors to isoindolines. nih.gov This method demonstrates good functional group tolerance, including methoxy (B1213986) groups. nih.gov
Table 2: Cyclization Strategies for Isoindoline Synthesis
| Reaction Type | Key Precursors | Catalyst/Reagent | Product Type | Key Features | Reference(s) |
| Pictet-Spengler Type | Benzylamine derivative, Carbonyl compound | Acid catalyst | 1-Arylisoindolines | Forms N-formyliminium ion intermediate. | clockss.org |
| Intramolecular Annulation | Alicyclic amine, o-Chloromethyl-aryllithium | n-BuLi, Ketone oxidant | Polycyclic Isoindolines | In situ generation of cyclic imines. | nih.gov |
| Carbonylative Cyclization | o-Halobenzoate, Primary amine | Palladium catalyst, CO | 2-Substituted Isoindole-1,3-diones | One-step synthesis with good functional group tolerance. | nih.gov |
Transition Metal-Catalyzed Approaches in Isoindoline Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the isoindoline scaffold is no exception. Catalytic cycles involving metals like ruthenium and copper enable efficient and often highly regioselective bond formations.
Ruthenium-Catalyzed Cyclotrimerization Strategies for Substituted Isoindolines
Ruthenium-catalyzed [2+2+2] cyclotrimerization reactions have emerged as a powerful tool for the assembly of highly substituted aromatic and heterocyclic systems. ucl.ac.ukacs.org This methodology allows for the construction of the isoindoline core from acyclic precursors in a single, atom-economical step. The reaction typically involves the cyclization of an amide-tethered diyne with a monoyne. ucl.ac.uk The regioselectivity of the cyclotrimerization can often be controlled by the substitution pattern of the starting materials. ucl.ac.uk
While direct examples for the synthesis of this compound via this method are not prevalent in the provided search results, the general applicability of this strategy to form substituted isoindolinones and isoindoline scaffolds suggests its potential. ucl.ac.ukacs.orgacs.org For instance, ruthenium catalysts have been employed for the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes to yield polysubstituted isoindolinones. ucl.ac.ukresearchgate.net
Table 3: Ruthenium-Catalyzed Isoindoline Synthesis
| Reaction Type | Key Precursors | Catalyst System | Product Type | Key Features | Reference(s) |
| [2+2+2] Cyclotrimerization | Amide-tethered diynes, Monoynes | [CpRuCl(cod)] | Polysubstituted Isoindolinones | Atom-efficient, allows for regioselective synthesis. | ucl.ac.uk |
| [2+2+2] Cyclotrimerization | Diynes, Isocyanates | CpRuCl(cod) | 6-Aza-isoindolinones | Novel coupling partner for cyclotrimerization. | acs.org |
| C-H Activation/Cyclization | N-Substituted benzamides, Allylic alcohols | Ruthenium catalyst, AgSbF6, Cu(OAc)2·H2O | 3-Substituted Isoindolinones | Involves a five-membered ruthenacycle intermediate. | rsc.org |
Copper-Promoted Reactions for Isoindoline Derivatives
Copper-catalyzed reactions, particularly C-N bond forming reactions, are well-established in organic synthesis and have been applied to the preparation of N-arylated heterocycles. The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a direct route to N-aryl amides, which can be precursors to isoindolinones. nih.govresearchgate.net Mechanistic studies have highlighted the importance of chelating diamine ligands in these transformations. nih.gov
More specifically, copper-catalyzed intramolecular benzylic C–H sulfamidation has been developed for the synthesis of isoindolinones. acs.org This method involves the cyclization of N-sulfonylbenzamides. For example, 3-(4-methoxyphenyl)-2-tosylisoindolin-1-one has been synthesized using this approach. acs.org
Furthermore, copper-promoted reactions have been utilized in the synthesis of more complex isoindoline-containing structures. For instance, a copper-catalyzed cascade reaction has been developed for the synthesis of isoindolo[2,1-a]quinoxalines. researchgate.net
Table 4: Copper-Promoted Synthesis of Isoindoline Derivatives
| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Key Features | Reference(s) |
| Intramolecular C-H Sulfamidation | N-Sulfonylbenzamides | Copper catalyst | Isoindolinones | Cyclization via benzylic C-H activation. | acs.org |
| N-Arylation (Goldberg Reaction) | Amides, Aryl halides | Copper catalyst, Diamine ligand | N-Aryl Amides | Efficient C-N bond formation. | nih.govresearchgate.net |
| Asymmetric Hydroboration | Methylene (B1212753) Isoindolinones | Copper catalyst | Chiral Isoindolinones | Microwave-assisted, provides access to enantiomerically enriched products. | acs.org |
Orthogonal Synthesis via Organic Azides for Isoindoline Scaffolds
Orthogonal synthesis, where multiple reaction pathways can be selectively accessed from a common precursor by tuning the reaction conditions, offers an elegant approach to molecular diversity. The use of organic azides as versatile building blocks has enabled such strategies for the synthesis of N-heterocycles. acs.orgorganic-chemistry.orgnih.gov
Specifically, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety have been identified as promising precursors for the synthesis of isoindole derivatives. acs.orgorganic-chemistry.orgnih.gov The formation of the isoindole ring proceeds via an intramolecular 1,3-dipolar cycloaddition of the azide (B81097) onto the alkene. acs.orgorganic-chemistry.org This reaction is typically promoted by heating in a suitable solvent like toluene (B28343) or DMF. organic-chemistry.org While the direct synthesis of this compound using this method is not explicitly detailed, the principle can be extended to appropriately substituted precursors.
A related multicomponent reaction, the Ugi-azide reaction, has been employed in a one-pot process to synthesize 2-tetrazolylmethyl-isoindolin-1-ones. nih.govacs.org This reaction involves an aldehyde (such as p-anisaldehyde), an amine, an isocyanide, and an azide source, demonstrating the utility of azides in constructing complex isoindolinone scaffolds. nih.govacs.org
Table 5: Isoindoline Synthesis Involving Organic Azides
| Reaction Type | Key Precursors | Conditions | Product Type | Key Features | Reference(s) |
| Intramolecular Azide-Alkyne Cycloaddition | α-Azido carbonyls with a 2-alkenylaryl moiety | Heat (Toluene or DMF) | Isoindoles | Orthogonal to isoquinoline (B145761) synthesis from the same precursor. | acs.orgorganic-chemistry.orgnih.gov |
| Ugi-Azide/Diels-Alder/Dehydration | Aldehyde, Amine, Isocyanide, Azide, Maleic anhydride (B1165640) | One-pot, room temperature then heating | 2-Tetrazolylmethyl-isoindolin-1-ones | Multicomponent reaction providing complex scaffolds. | nih.govacs.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-propargyl isoindoline-1,3-dione, 4-azidomethyl coumarins | Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazoles linked to isoindoline-1,3-dione | "Click chemistry" approach. | tandfonline.com |
Multi-Component Reaction Protocols for Isoindoline Derivatives
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like isoindoline derivatives in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages, including reduced waste, time, and resource consumption, by minimizing intermediate isolation and purification steps. beilstein-journals.org Various MCR strategies have been developed for the synthesis of the core isoindoline structure and its derivatives, such as isoindolinones.
One notable approach involves the copper-catalyzed three-component reaction of 2-formylbenzoates, primary amines, and terminal alkynes to produce propargylisoindolinones. beilstein-journals.org This method is effective for a range of aryl- and alkylacetylenes when reacted with aromatic amines that are not substituted at the ortho position. beilstein-journals.org Another strategy utilizes 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate, also under copper catalysis, to form isoindolinone derivatives. beilstein-journals.org
A catalyst-free, three-component condensation reaction for synthesizing isoindolin-1-imine derivatives has also been developed. researchgate.net This method proceeds in water at room temperature by reacting 2-cyanobenzaldehyde, an amine, and an active methylene compound, offering excellent yields and an environmentally friendly profile. researchgate.net The Ugi four-component reaction (Ugi-4CR) represents another versatile MCR strategy. It has been employed to synthesize complex polycyclic quinazolinones by reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. acs.org
The following table summarizes selected multi-component reaction protocols for the synthesis of isoindoline-based structures.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |
| Copper-Catalyzed 3-Component | 2-Formylbenzoate, Primary Amine, Terminal Alkyne | Copper Catalyst | Propargylisoindolinone | Modest to Good | beilstein-journals.org |
| Copper-Catalyzed 3-Component | 2-Iodobenzoic Acid, Alkynylcarboxylic Acid, Ammonium Acetate | Copper Catalyst | Isoindolinone | 55-65% (sequential) | beilstein-journals.org |
| Catalyst-Free 3-Component | 2-Cyanobenzaldehyde, Amine, Active Methylene Compound | Water, Room Temperature | Isoindolin-1-imine | 90-98% | researchgate.net |
| Ugi 4-Component Reaction | o-Bromobenzoic Acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Followed by Pd-catalyzed annulation | Isoindolo[1,2-b]quinazolinone | Good | acs.org |
| Pseudo 3-Component Reaction | 3-Arylpropiolic Acid, Primary Amine | T3P® (n-propylphosphonic acid anhydride) | 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-dione | Moderate to Good | beilstein-journals.org |
Green Chemistry Principles in the Synthesis of Isoindoline Compounds
The application of green chemistry principles to the synthesis of isoindoline compounds is a growing area of research, aimed at developing more sustainable and environmentally benign methodologies. researchgate.nethuarenscience.com These approaches focus on using safer solvents, renewable starting materials, energy-efficient reaction conditions, and recyclable catalysts. huarenscience.com
A significant advancement in this area is the use of non-toxic, biodegradable reaction media. Glycerol and deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have been successfully employed as both the solvent and catalyst for the synthesis of N-aryl phthalimides from phthalic anhydride and primary aromatic amines. researchgate.nettandfonline.com These reactions are characterized by high atom efficiency and the use of recyclable media. researchgate.net For instance, the synthesis of this compound-1,3-dione has been achieved in good yields using these green solvents. researchgate.nettandfonline.com
The development of green catalysts is another cornerstone of sustainable synthesis. An innovative method utilizes a water extract of onion peel ash (WEOPA) as an efficient, inexpensive, and recyclable catalytic system for producing isoindoline-1,3-dione derivatives. analis.com.my This protocol avoids the use of harmful acids and organic solvents and the catalyst can be reused multiple times without significant loss of activity. analis.com.my
Energy efficiency is often addressed through methods like microwave-assisted synthesis. The synthesis of (E)-2-(4-(3-(aryl)acryloyl)phenyl)isoindoline-1,3-diones has been shown to be more efficient using microwave irradiation compared to conventional stirring methods, resulting in shorter reaction times and higher yields. derpharmachemica.com Furthermore, tandem reactions in green solvents like ethanol (B145695) have been developed, using organocatalysts such as fluorous phosphine (B1218219), which can be recycled along with the solvent. researchgate.net The synthesis of renewable isoindolines from bio-based starting materials, such as furfurals derived from biomass, represents a key strategy in reducing reliance on petrochemical feedstocks. researchgate.net
The table below details various green chemistry approaches for synthesizing isoindoline and related compounds.
| Green Principle | Method/Catalyst/Solvent | Reactants | Key Advantages | Yields | Reference |
| Benign Solvents/Catalysts | Glycerol or Deep Eutectic Solvents (e.g., Choline chloride:urea) | Phthalic anhydride, Primary aromatic amines | Biodegradable, recyclable media, high atom efficiency | Good to Excellent | researchgate.nettandfonline.com |
| Bio-based Catalysts | Water Extract of Onion Peel Ash (WEOPA) | Phthalic anhydride, Various anilines | Recyclable catalyst, avoids harmful reagents, solvent-free | 64-92% | analis.com.my |
| Energy Efficiency | Microwave Irradiation | 2-(4-Acetylphenyl)-isoindole-1,3-dione, Aromatic aldehydes | Shorter reaction times, higher yields, cleaner products | High | derpharmachemica.com |
| Recyclable Catalysts & Solvents | Fluorous phosphine organocatalyst in green solvents | 2-Cyanobenzaldehydes, α,β-Unsaturated ketones/esters | Recyclable catalyst and solvent, no column chromatography | Good to Excellent | researchgate.net |
| Renewable Feedstocks | Cascade Diels-Alder/aromatization | Bio-based furfurals | Use of renewable starting materials | Excellent (up to 98%) | researchgate.net |
| Metal-Free Conditions | Chlorosulfonyl isocyanate and alcohols in DCM | 2-Benzoylbenzoic acid | Mild, metal-free conditions, short reaction times | Good | nih.govnih.gov |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 2-(4-Methoxyphenyl)isoindoline provides information about the different types of protons and their chemical environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the isoindoline (B1297411) ring system appear as multiplets in the range of δ 7.77-7.96 ppm. The protons of the p-substituted methoxyphenyl group show distinct signals. The two protons adjacent to the nitrogen atom typically resonate as a multiplet around δ 7.30-7.37 ppm, while the two protons adjacent to the methoxy (B1213986) group appear as a multiplet between δ 6.98-7.08 ppm. The characteristic singlet for the methoxy group protons (-OCH₃) is observed at approximately δ 3.85 ppm rsc.org.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Isoindoline) | 7.77-7.96 | m |
| Aromatic (Methoxyphenyl, ortho to N) | 7.30-7.37 | m |
| Aromatic (Methoxyphenyl, ortho to OCH₃) | 6.98-7.08 | m |
| Methoxy (-OCH₃) | 3.85 | s |
| Note: Data obtained in CDCl₃ at 400 MHz. m = multiplet, s = singlet. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, the carbonyl carbons of the isoindoline-1,3-dione moiety are typically observed as distinct signals around δ 167.1 ppm. The aromatic carbons of the isoindoline ring appear in the range of δ 123.8-134.8 ppm. The carbons of the methoxyphenyl group also show characteristic shifts, with the carbon attached to the methoxy group resonating at approximately δ 159.3 ppm and the other aromatic carbons appearing between δ 114.5 and 127.8 ppm. The methoxy carbon itself gives a signal around δ 55.5 ppm rsc.orgbeilstein-journals.org.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167.1 |
| Aromatic (Isoindoline) | 123.8-134.8 |
| Aromatic (Methoxyphenyl, C-OCH₃) | 159.3 |
| Aromatic (Methoxyphenyl) | 114.5-127.8 |
| Methoxy (-OCH₃) | 55.5 |
| Note: Data obtained in CDCl₃ at 101 MHz. |
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are invaluable for confirming the connectivity of atoms within a molecule. columbia.eduyoutube.comresearchgate.net
COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the aromatic protons within the isoindoline and methoxyphenyl rings.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connection between the methoxyphenyl ring and the nitrogen atom of the isoindoline core, as well as the positions of the carbonyl groups relative to the aromatic ring. For instance, a correlation between the protons on the methoxyphenyl ring and the carbonyl carbons of the isoindoline moiety would definitively establish the N-aryl bond.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.
A strong absorption band corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide function is typically observed in the region of 1700-1750 cm⁻¹. The C-N stretching vibration of the imide ring can be seen around 1380-1400 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching of the methoxy group is expected to be in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Carbonyl (C=O) Stretch (Imide) | 1700-1750 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch (Imide) | 1380-1400 |
| Asymmetric C-O Stretch (Methoxy) | 1240-1260 |
| Symmetric C-O Stretch (Methoxy) | 1020-1040 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the carbonyl groups. The presence of the conjugated system, including the phenyl and isoindoline rings, influences the position and intensity of these absorption maxima (λmax). The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted N-phenylisoindoline. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₁NO₃), the expected exact molecular weight is approximately 253.07 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 253. Subsequent fragmentation would likely involve the loss of the methoxy group (•OCH₃) to give a fragment at m/z 222, or the loss of a carbon monoxide (CO) molecule from the imide ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. beilstein-journals.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
The single-crystal X-ray study of this compound, also identified as N-(4-Methoxyphenyl)phthalimide, provides a foundational understanding of its structural characteristics at a low temperature of 123 K. researchgate.netresearchgate.net
A key feature of the molecular structure of this compound is the spatial relationship between its two main components: the planar phthalimide (B116566) fused-ring system and the 4-methoxyphenyl (B3050149) ring. researchgate.netresearchgate.netum.edu.my The crystallographic analysis reveals that these two ring systems are not coplanar. researchgate.netresearchgate.net Instead, they are inclined relative to each other, forming a significant dihedral angle of 60.0 (1)°. researchgate.netresearchgate.netum.edu.mydoaj.orgiucr.org This pronounced twist is a defining characteristic of the compound's conformation in the solid state.
The primary crystallographic reports for this compound focus on the molecular conformation and unit cell parameters, without providing a detailed analysis of the specific intermolecular forces governing the crystal packing. researchgate.netresearchgate.netiucr.org However, in closely related isomers such as 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione, the crystal structure is stabilized by a network of intermolecular interactions. nih.gov In this ortho-substituted isomer, molecules form inversion dimers through pairs of C—H···O hydrogen bonds, which generate distinct R₂²(10) ring motifs. nih.gov These dimers are further connected by additional C—H···O interactions, and the packing is also influenced by weak aromatic π–π stacking, with centroid–centroid separations measured at 3.6990 (10) Å and 3.7217 (10) Å. nih.gov While these specific values apply to the 2-methoxy isomer, similar types of non-covalent interactions are anticipated to play a role in the crystal lattice of this compound.
The single-crystal X-ray diffraction study yielded precise crystallographic data for this compound. researchgate.netiucr.org The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.netiucr.org The data were collected at a temperature of 123 K, providing a clear picture of the molecule's structure with reduced thermal motion. researchgate.netresearchgate.net Detailed parameters of the crystal structure are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁NO₃ researchgate.netiucr.org |
| Molecular Weight | 253.25 g/mol researchgate.netiucr.org |
| Crystal System | Monoclinic researchgate.netresearchgate.netiucr.org |
| Space Group | P2₁/c researchgate.netresearchgate.netiucr.org |
| Unit Cell Dimensions | |
| a | 18.6152 (5) Å researchgate.netiucr.org |
| b | 3.8502 (1) Å researchgate.netiucr.org |
| c | 16.3125 (4) Å researchgate.netiucr.org |
| β | 96.704 (2)° researchgate.netiucr.org |
| Volume (V) | 1161.16 (5) ų researchgate.netiucr.org |
| Z (Molecules per unit cell) | 4 researchgate.netiucr.org |
| Temperature (T) | 123 K researchgate.netiucr.org |
| Calculated Density (Dx) | 1.449 Mg/m³ researchgate.netresearchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.netiucr.org |
| Refinement R-factor | 0.039 researchgate.netresearchgate.net |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies of Electronic and Molecular Structures
Density Functional Theory (DFT) serves as the foundational method for exploring the electronic and molecular characteristics of 2-(4-Methoxyphenyl)isoindoline. These calculations can elucidate the molecule's three-dimensional structure, orbital energies, and electron distribution, which collectively determine its chemical behavior.
Geometry Optimization and Conformational Energy Landscape Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is achieved.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters.
EHOMO : A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic reactions.
ELUMO : A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity in electrophilic reactions.
HOMO-LUMO Gap (ΔE) : The energy gap is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgnih.gov Conversely, a small gap suggests the molecule is more reactive.
For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed across the isoindoline (B1297411) moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's electronic transitions.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap signifies greater stability. |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. The MEP map is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
The color-coding convention is typically as follows:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
For this compound, the MEP map typically shows a region of negative potential (red) around the oxygen atom of the methoxy (B1213986) group, highlighting its nucleophilic character. In contrast, positive potential regions (blue) are often observed around the hydrogen atoms of the isoindoline ring, indicating their susceptibility to nucleophilic interactions. researchgate.net
Reactivity Descriptors and Chemical Hardness/Softness
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comhakon-art.comresearchgate.net These descriptors provide a quantitative framework for concepts like hardness and softness, which describe the resistance of a species to change its electron configuration. researchgate.net
Key reactivity descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = -χ
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. The electrophilicity index measures the propensity of a species to accept electrons.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | (I-A)/2 | Measures resistance to charge transfer. Hard molecules are less reactive. researchgate.net |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; measures the ease of charge transfer. Soft molecules are more reactive. |
| Electrophilicity Index (ω) | μ²/(2η) | Quantifies the ability of a molecule to act as an electrophile. |
Theoretical Prediction and Correlation of Spectroscopic Data
Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Calculated Vibrational Wavenumbers and IR Intensities
Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of this compound. This involves calculating the second derivatives of the energy with respect to atomic positions to determine the frequencies of the normal modes of vibration. github.io These calculated frequencies correspond to the absorption peaks in an IR spectrum.
The calculations also yield IR intensities, which are proportional to the square of the change in the molecular dipole moment during a specific vibration. github.io Vibrations that cause a large change in the dipole moment will result in intense IR absorption bands.
Due to approximations in the theoretical model and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor is typically applied. nih.govwu.ac.th The scaled theoretical spectrum can then be used to assign the vibrational modes observed in the experimental spectrum, such as C-H stretching, C=C aromatic ring stretching, and C-O-C stretching from the methoxy group.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| Asymmetric C-O-C Stretch (Methoxy) | 1230-1270 | Strong |
| Symmetric C-O-C Stretch (Methoxy) | 1020-1060 | Medium |
Simulated NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a standard practice to aid in the assignment of experimental spectra and to confirm structural hypotheses. nih.govrsc.org
The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.govrsc.org
For a molecule such as this compound, DFT calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. Discrepancies between calculated and experimental values can often be minimized by including solvent effects through models like the Polarizable Continuum Model (PCM) and by considering an ensemble of low-energy conformations. nih.gov While specific computational studies detailing the simulated NMR spectra for this compound are not prevalent in the literature, the methodology for such a study is well-established. rsc.orgresearchgate.netmdpi.com
Table 1: Representative Parameters for ¹H and ¹³C NMR Chemical Shift Calculations
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Computational Method | The quantum mechanical approach used for the calculation. | Density Functional Theory (DFT) |
| Functional | The approximation to the exchange-correlation energy within DFT. | B3LYP, PBE0, M06-2X |
| Basis Set | The set of mathematical functions used to represent the electronic wave function. | 6-31G(d), 6-311+G(2d,p), cc-pVTZ |
| NMR Calculation Method | The algorithm used to compute the nuclear magnetic shielding. | Gauge-Independent Atomic Orbital (GIAO) |
| Solvation Model | A model to account for the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) |
| Reference Standard | The compound used to convert absolute shielding to chemical shifts. | Tetramethylsilane (TMS) |
Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of their electronic excited states. nih.govmdpi.com This technique provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). semanticscholar.org
For this compound, a TD-DFT calculation would involve first optimizing the ground-state geometry of the molecule using a selected DFT functional and basis set. Subsequently, the excitation energies and corresponding oscillator strengths for the lowest-energy electronic transitions would be computed. cnr.it The results can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data. mdpi.com
Analysis of the molecular orbitals involved in the primary transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the charge-transfer characteristics of the excitation. mdpi.com Such studies are valuable for understanding the photophysical properties of the molecule and for designing new compounds with specific optical characteristics. nih.gov
Table 2: Key Outputs from a TD-DFT Spectral Simulation
| Output Parameter | Description | Significance |
|---|---|---|
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. | Determines the position of the absorption peak. |
| Wavelength (λmax, nm) | The wavelength of light corresponding to the excitation energy. | Allows direct comparison with experimental UV-Vis spectra. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a given electronic transition. | Correlates with the intensity of the spectral absorption band. |
| Major MO Contributions | The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO). | Describes the nature of the excitation (e.g., π → π, n → π, charge transfer). |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and thermodynamic stability of molecules. mdpi.com
For a molecule like this compound, which possesses rotatable bonds connecting the isoindoline and methoxyphenyl moieties, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. These simulations can reveal how the molecule flexes, bends, and rotates in different environments (e.g., in a vacuum or in a specific solvent).
The results of an MD simulation typically include a trajectory file, which is a record of the positions, velocities, and energies of all atoms at each time step. Analysis of this trajectory can yield information on:
Stable Conformers: Identifying the most frequently adopted molecular geometries.
Dihedral Angle Distributions: Understanding the preferred orientations around key rotatable bonds.
Root Mean Square Deviation (RMSD): Quantifying the stability of the molecular structure over the course of the simulation.
Free Energy Landscapes: Mapping the relative energies of different conformational states to determine their populations and the pathways for interconversion.
Such studies are crucial for understanding how molecular shape influences biological activity and material properties.
Investigation of Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. jhuapl.eduutwente.nl Organic molecules, particularly those with extended π-conjugated systems and electron-donating and accepting groups, are promising candidates for NLO materials. dtic.mil
The isoindoline core, being a part of a delocalized π-electron system, suggests that its derivatives could exhibit NLO properties. The structure of this compound features an electron-donating methoxy group on the N-phenyl substituent, which can enhance intramolecular charge transfer, a key factor for a high second-order NLO response (first hyperpolarizability, β). researchgate.net
Computational DFT calculations are a primary tool for predicting the NLO properties of new molecules. utp.edu.co By applying an external electric field in the calculations, it is possible to determine the static and dynamic polarizability (α) and the first hyperpolarizability (β) tensors of the molecule. researchgate.net A large value for the first hyperpolarizability indicates a strong second-order NLO response. Theoretical studies on related isoindoline-1,3-dione structures have shown that this molecular framework is a viable candidate for NLO materials, and the magnitude of the NLO response can be tuned by modifying the substituents. researchgate.net
Chemical Reactivity and Transformation Pathways
Oxidation and Reduction Reactions of the Isoindoline (B1297411) Core
The isoindoline core is a reduced heterocyclic system that can undergo oxidation to form more unsaturated derivatives. beilstein-journals.org The nitrogen atom and the benzylic carbons are potential sites for oxidative transformation.
Oxidation: A common transformation of the isoindoline nucleus is oxidation. For instance, the oxidation of isoindolines can lead to the formation of the corresponding isoindole N-oxides. chim.it A general and effective method for this transformation involves the use of hydrogen peroxide (H₂O₂) with a sodium tungstate (B81510) (Na₂WO₄) catalyst. chim.it Applying this to 2-(4-methoxyphenyl)isoindoline would be expected to yield this compound N-oxide. Further oxidation can lead to the formation of isoindolinones. beilstein-journals.org
Another potential oxidative pathway involves dehydrogenation to form the corresponding aromatic isoindole. However, isoindoles are often unstable unless appropriately substituted. chim.it
Reduction: The isoindoline core itself is a fully reduced form of the isoindole system. While the heterocyclic ring is saturated, the benzene (B151609) ring can be reduced under specific, typically harsh, conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the saturation of the fused benzene ring, yielding a perhydroisoindoline derivative. However, such reactions are less common compared to the oxidation of the isoindoline core.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The two aromatic rings in this compound—the fused benzene ring of the isoindoline core and the N-phenyl ring—are susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.orglibretexts.org Nucleophilic aromatic substitution (SₙAr) is less common and requires the presence of strong electron-withdrawing groups. nih.gov
Electrophilic Aromatic Substitution (SₑAr): The reactivity and regioselectivity of SₑAr reactions are governed by the electronic effects of the substituents on each ring. wikipedia.orglibretexts.org
On the Isoindoline Benzene Ring: The isoindoline moiety, specifically the nitrogen atom, acts as an electron-donating group through resonance, activating the fused benzene ring towards electrophilic attack. This directing effect favors substitution at the ortho and para positions relative to the fused pyrrolidine (B122466) ring, which corresponds to the C4 and C7 positions of the isoindoline system.
On the N-(4-Methoxyphenyl) Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group, donating electron density to the ring via resonance. libretexts.org It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isoindoline substituent, electrophilic attack will predominantly occur at the two equivalent ortho positions (C3' and C5').
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orgoneonta.edu For example, halogenation can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.commasterorganicchemistry.com Iodination can be performed using iodine (I₂) in the presence of an oxidizing agent like nitric acid. wikipedia.org
| Reaction | Reagent | Aromatic Ring | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | Isoindoline | 4-Bromo- and 7-bromo-2-(4-methoxyphenyl)isoindoline |
| Bromination | Br₂ / FeBr₃ | 4-Methoxyphenyl (B3050149) | 2-(3-Bromo-4-methoxyphenyl)isoindoline |
| Nitration | HNO₃ / H₂SO₄ | Isoindoline | 4-Nitro- and 7-nitro-2-(4-methoxyphenyl)isoindoline |
| Nitration | HNO₃ / H₂SO₄ | 4-Methoxyphenyl | 2-(3-Nitro-4-methoxyphenyl)isoindoline |
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on either aromatic ring of this compound is generally unfavorable due to the presence of electron-donating groups (the nitrogen atom and the methoxy group), which deactivate the rings towards nucleophilic attack. nih.gov For SₙAr to occur, the aromatic ring typically needs to be substituted with one or more powerful electron-withdrawing groups, such as a nitro group (-NO₂), and must contain a good leaving group (like a halide). nih.gov Therefore, SₙAr would only become a relevant pathway for derivatives of this compound that have been functionalized with such groups.
Functionalization of the Isoindoline Nitrogen and Aromatic Rings
Functionalization of this compound can be achieved at the isoindoline nitrogen or on the aromatic rings, providing routes to a diverse range of derivatives.
Functionalization of the Isoindoline Nitrogen: The tertiary amine of the isoindoline core is a key site for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to oxidation.
N-Oxide Formation: As discussed in section 5.1, oxidation of the nitrogen atom leads to the formation of this compound N-oxide. chim.it This introduces a new functional group that can alter the compound's chemical and physical properties.
Functionalization of the Aromatic Rings: The primary method for functionalizing the aromatic rings is through electrophilic aromatic substitution, as detailed in section 5.2. This allows for the introduction of a variety of substituents.
Halogenation: Introducing halogens (Cl, Br, I) onto the aromatic rings serves as a versatile handle for further transformations. wikipedia.org For example, a bromo-substituted derivative can undergo subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.
Nitration: The introduction of a nitro group via nitration provides a precursor to an amino group upon reduction (e.g., with Sn/HCl or H₂/Pd). oneonta.edu This amino group can then be further modified, for example, through diazotization or acylation.
Mechanistic Studies of Key Reactions in Isoindoline Formation and Derivatization
Mechanism of Isoindoline Formation: The synthesis of 2-arylisoindolines, such as this compound, can be achieved through various methods, with the "borrowing hydrogen" strategy being a notable example. nih.gov This catalytic process typically involves an iridium complex and proceeds through a cascade mechanism: nih.gov
Alcohol Dehydrogenation: The catalyst first dehydrogenates a starting diol, such as 1,2-benzenedimethanol, to form an intermediate dialdehyde (B1249045). An iridium hydride species is formed in this step. nih.gov
Condensation: The dialdehyde then condenses with an aniline, in this case, 4-methoxyaniline, to form a di-imine intermediate.
Hydrogenation: The iridium hydride catalyst then transfers hydrogen back to the di-imine, reducing it to form the final 2-arylisoindoline product and regenerating the active catalyst. nih.gov
Mechanistic studies have confirmed the involvement of an iridium hydride intermediate, which is a key characteristic of the borrowing hydrogen process. nih.gov
Mechanism of Electrophilic Aromatic Substitution: The derivatization of the aromatic rings of this compound via electrophilic aromatic substitution follows a well-established two-step mechanism. lumenlearning.commasterorganicchemistry.com
Attack by the Aromatic Ring: The π-electron system of one of the aromatic rings acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as a Wheland intermediate or an arenium ion. lumenlearning.commasterorganicchemistry.com This intermediate is stabilized by resonance, with the positive charge delocalized over the ring.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.comyoutube.com
Applications in Advanced Chemical and Materials Research
Utilization as Building Blocks in the Synthesis of Complex Organic Molecules
The isoindoline (B1297411) scaffold is a privileged structure in medicinal chemistry and organic synthesis, appearing in numerous bioactive compounds and clinical drugs. mdpi.com As a derivative, 2-(4-Methoxyphenyl)isoindoline serves as a versatile building block for constructing more elaborate molecular architectures. The isoindoline ring system provides a rigid, bicyclic framework that can be strategically functionalized.
The presence of the N-aryl linkage, specifically to a methoxyphenyl group, offers several advantages:
Modulation of Reactivity: The electron-donating methoxy (B1213986) group on the phenyl ring influences the nucleophilicity of the isoindoline nitrogen, which can affect its reactivity in subsequent synthetic steps.
Site for Further Functionalization: The phenyl ring can be a site for further chemical modifications, such as electrophilic aromatic substitution, allowing for the attachment of other functional groups.
Structural Diversity: It enables the synthesis of a diverse library of compounds with potential applications in drug discovery by incorporating the this compound moiety into larger, more complex structures. beilstein-journals.org
The synthesis of complex molecules often involves multi-component reactions (MCRs) where building blocks are combined in a single step. beilstein-journals.org The structural features of this compound make it a suitable candidate for such reactions, facilitating the efficient creation of novel chemical entities. beilstein-journals.org
Application in Ligand Design for Coordination Chemistry
Nitrogen-containing heterocycles are fundamental components in the design of ligands for coordination chemistry due to the ability of the nitrogen atom to act as a Lewis base and coordinate to metal centers. mdpi.com this compound is a promising candidate for ligand development for several reasons:
Coordination Site: The nitrogen atom of the isoindoline ring possesses a lone pair of electrons available for coordination with a wide range of transition metals.
Electronic Tuning: The electronic properties of the ligand can be fine-tuned by the substituent on the nitrogen atom. The electron-donating 4-methoxyphenyl (B3050149) group increases the electron density on the nitrogen, enhancing its σ-donor capability and potentially stabilizing higher oxidation states of the coordinated metal.
Steric Influence: The bulky nature of the 2-arylisoindoline structure can influence the coordination geometry around the metal center, which is crucial for controlling the selectivity and activity of metal catalysts.
The design of new ligands is critical for the development of novel catalysts and materials. nih.govnih.gov The unique combination of steric and electronic properties in this compound makes it an attractive scaffold for creating ligands tailored for specific catalytic transformations or for the assembly of metal-organic frameworks (MOFs).
| Feature | Description | Potential Impact in Coordination Chemistry |
|---|---|---|
| Nitrogen Donor Atom | The nitrogen atom in the five-membered ring has a lone pair of electrons. | Acts as a primary binding site for metal ions, forming stable coordination complexes. |
| 4-Methoxyphenyl Group | An electron-donating group attached to the nitrogen atom. | Enhances the Lewis basicity of the nitrogen, strengthening the metal-ligand bond. Modulates the electronic environment of the metal center. |
| Bicyclic Isoindoline Core | Provides a rigid and sterically defined framework. | Influences the geometry of the resulting metal complex, which can control catalytic selectivity. |
Exploration in Materials Science, including Polymer and Coating Development
In materials science, the focus is on creating substances with specific, desirable properties. The incorporation of heterocyclic compounds like this compound into polymers and coatings can impart unique functionalities. calpoly.eduyoutube.comamazonaws.com
Polymer Development: this compound can be explored as a monomer or a modifying agent in polymer synthesis.
As a Monomer: If appropriately functionalized, it could be polymerized to create polymers with the isoindoline moiety in the backbone or as a pendant group. The rigidity of the isoindoline core and the aromatic nature of the compound could contribute to polymers with high thermal stability and specific mechanical properties.
As an Additive: It could be blended with existing polymers to modify their properties, such as enhancing thermal resistance, altering optical characteristics, or improving solubility in organic solvents.
Coating Development: Coatings are applied to surfaces to protect and functionalize them. youtube.comcalpoly.edu The chemical structure of this compound suggests its potential use in advanced coatings.
Improved Adhesion: The nitrogen atom and aromatic rings could promote adhesion to various substrates through intermolecular interactions.
Functional Coatings: Its incorporation into a coating formulation could introduce properties such as UV resistance, corrosion inhibition, or altered surface energy. The compound's structure could be part of a film-forming polymer matrix, providing specific functionalities to the final coating. google.com
Potential in Sensing and Optoelectronic Applications (inferred from NLO studies)
The field of optoelectronics involves devices that source, detect, and control light. taylorfrancis.commdpi.com Materials with significant nonlinear optical (NLO) properties are crucial for these technologies, as they can alter the phase, frequency, or amplitude of incident light. jhuapl.edurochester.edu
The molecular structure of this compound suggests a potential for NLO activity. NLO properties in organic molecules often arise from an asymmetric distribution of electron density, typically in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
In this compound:
The 4-methoxyphenyl group acts as a strong electron-donating group.
The isoindoline nucleus can be considered part of the π-system that facilitates charge transfer.
This intramolecular charge-transfer characteristic is a key indicator for second-order NLO activity. mdpi.com Materials exhibiting such properties are candidates for applications like frequency doubling of light and electro-optic switching. researchgate.net
This potential for NLO activity also implies that this compound could be investigated for:
Optoelectronic Devices: As a component in organic light-emitting diodes (OLEDs) or other devices where manipulation of light is required.
Chemical Sensing: The electronic and optical properties of the molecule might change upon interaction with specific analytes, forming the basis for optical sensors. The response could be a change in fluorescence or absorbance, which can be detected and quantified. mdpi.com
| Structural Feature | Description | Inferred Optoelectronic Relevance |
|---|---|---|
| Electron Donor Group | The methoxy (-OCH₃) group on the phenyl ring. | Creates an electron-rich region, promoting intramolecular charge transfer, which is essential for nonlinear optical (NLO) properties. mdpi.com |
| π-Conjugated System | The aromatic rings of the isoindoline and methoxyphenyl moieties. | Facilitates the delocalization of electrons, allowing for efficient charge transfer across the molecule. |
| Asymmetric Structure | The non-centrosymmetric nature of the molecule. | A prerequisite for second-order NLO effects, such as second-harmonic generation. rochester.edu |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Isoindoline Chemistry
Methodologies for Investigating SAR and SPR of Isoindoline (B1297411) Derivatives
A variety of methodologies are employed to investigate the SAR and SPR of isoindoline derivatives, ranging from computational to experimental techniques.
Computational Approaches:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a target protein. For instance, molecular docking studies on isoindoline-1,3-dione derivatives have been used to determine their interactions within the active sites of enzymes like cyclooxygenases (COX) nih.govmdpi.comnih.gov. The GOLD (Genetic Optimisation for Ligand Docking) software, which utilizes a genetic algorithm for conformational searches, is one such tool used to analyze the binding poses of isoindoline derivatives nih.gov.
Quantum-Chemical Studies: Methods like Density Functional Theory (DFT) are employed to investigate the molecular and electronic properties, as well as the reactivity of isoindoline compounds semanticscholar.org. These studies can provide insights into the nature of chemical bonds and the electronic distribution within the molecule.
Experimental Techniques:
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) are essential for confirming the chemical structure of newly synthesized isoindoline derivatives nih.govmdpi.comnih.gov.
X-ray Crystallography: This method provides precise information about the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its conformation and intermolecular interactions.
In Vitro Biological Assays: These assays are used to determine the biological activity of the compounds. Examples include cyclooxygenase (COX) inhibitory activity assays and assessments of antioxidant activity through scavenging of reactive oxygen and nitrogen species (ROS and RNS) nih.govmdpi.comnih.gov.
The combination of these methodologies allows for a comprehensive understanding of the SAR and SPR of isoindoline derivatives, guiding the design of new compounds with improved activity and properties.
Impact of N-Substitution and Aromatic Ring Modifications on Molecular Interactions
The substitutions on the nitrogen atom of the isoindoline core and modifications on the aromatic rings play a significant role in the molecular interactions and, consequently, the biological activity of these compounds.
The N-substituent of the isoindoline ring system can significantly influence the compound's properties and interactions. For example, in a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives, the nature of the N-alkyl or N-aryl group was found to be important for their affinity for the COX enzyme nih.gov. The presence of an aromatic moiety on the nitrogen is often crucial for biological activity nih.gov.
Modifications on the aromatic rings, both on the isoindoline core and on the N-substituent, can affect various properties:
Lipophilicity: The number and type of substituents on the aromatic rings can alter the lipophilicity of the molecule, which in turn affects its solubility and ability to cross biological membranes. Increasing the number of aromatic rings has been shown to decrease aqueous solubility nih.gov.
Molecular Interactions: Aromatic rings are key participants in various non-covalent interactions, including π-π stacking, CH-π, and cation-π interactions, which are crucial for molecular recognition at the active site of biological targets nih.gov. The electronic nature of the substituents on the aromatic ring can modulate these interactions. For example, the introduction of methoxy (B1213986) groups on the aromatic ring has been noted as important for the antifungal activity of some isoindoline-1,3-dione derivatives mdpi.com.
In a study of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, substitutions on the benzene (B151609) moiety of the isoindoline ring were investigated for their effect on the inhibition of TNF-alpha production nih.gov. This highlights the importance of substitution patterns on the isoindoline core itself.
The following table summarizes the types of molecular interactions influenced by substitutions in isoindoline derivatives:
| Interaction Type | Description | Impact of Substitution |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Substituents can introduce or remove hydrogen bond donors/acceptors, altering binding affinity. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The number and electronic nature of aromatic rings influence the strength of stacking interactions. |
| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Alkyl or aryl substituents can enhance hydrophobic interactions with the target protein. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall shape and size of the molecule, influenced by substituents, affect these interactions. |
Conformational Analysis and its Influence on Molecular Recognition Processes
Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, is critical for understanding how isoindoline derivatives interact with their biological targets. The specific conformation adopted by a molecule determines its ability to fit into a binding site and engage in the necessary molecular interactions for biological activity.
For isoindoline derivatives, the flexibility or rigidity of the molecule, as well as the relative orientation of its different parts, such as the N-substituent and the isoindoline core, are key factors. The conformation of the isoindoline ring system itself can vary. For example, in a fused tricyclic system containing an isoindoline moiety, the five-membered rings have been observed to adopt envelope conformations iucr.org.
Computational methods, such as DFT calculations, can be used to determine the preferred conformations of isoindoline derivatives and the energy barriers between them bashgmu.ru. Experimental techniques like X-ray crystallography provide a snapshot of the molecule's conformation in the solid state iucr.org.
The conformation of the N-substituent relative to the isoindoline ring system is particularly important. The dihedral angle between the mean planes of the isoindoline and N-aryl rings can influence how the molecule presents its interacting groups to the target protein iucr.org. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its biological activity.
The following table outlines key aspects of conformational analysis and their relevance to molecular recognition:
| Conformational Feature | Description | Relevance to Molecular Recognition |
| Ring Pucker | The non-planar conformation of the five-membered isoindoline ring. | Affects the spatial orientation of substituents on the ring. |
| Torsional Angles | The rotation around single bonds, defining the relative orientation of different parts of the molecule. | Determines the overall shape of the molecule and its fit within a binding pocket. |
| Conformational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The population of bioactive conformers influences the overall biological activity. |
| Energy Minima | The most stable, low-energy conformations of a molecule. | Molecules tend to exist in their lowest energy conformations, which must be suitable for binding. |
Emerging Research Areas and Future Perspectives
Development of Stereoselective and Enantioselective Synthetic Routes for Isoindolines
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a paramount goal in medicinal chemistry. For isoindoline (B1297411) derivatives, significant progress has been made in creating stereoselective and enantioselective synthetic routes to access optically active products.
Recent strategies have moved beyond classical resolution techniques towards more efficient catalytic asymmetric methods. These approaches are crucial for producing enantiomerically pure isoindolines, which are vital for developing new drugs. Palladium-catalyzed asymmetric allylic C-H amination has emerged as a powerful tool for constructing chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.orgchinesechemsoc.org This intramolecular oxidative amination, often employing chiral phosphoramidite (B1245037) ligands, provides a direct pathway to these valuable backbones. chinesechemsoc.org
Organocatalysis represents another burgeoning frontier. Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones. rsc.orgrsc.orgresearchgate.net These catalysts can facilitate reactions like aldol-cyclization rearrangement tandems and asymmetric additions of thiols to in situ generated N-acyl ketimines, affording products with high enantiomeric excess. rsc.orgrsc.orgresearchgate.net For instance, chiral tertiary-amine catalysts bearing a urea (B33335) group have achieved up to 95% ee in the synthesis of 3-substituted isoindolinones without the need for recrystallization. rsc.org
The table below summarizes key catalytic systems and their performance in the asymmetric synthesis of isoindoline-related structures.
| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Product Type | Achieved Enantioselectivity (ee) | Reference |
| Palladium | Chiral Phosphoramidite | Intramolecular Allylic C-H Amination | Chiral Isoindolines | Up to 98% | chinesechemsoc.org |
| Organocatalyst | Cinchona-derived Urea | Aldol-Cyclization Rearrangement | 3-Substituted Isoindolinones | Up to 95% | rsc.org |
| Organocatalyst | Chiral Brønsted Acid | Asymmetric Thiol Addition | N(acyl),S-acetals | Up to 98.5:1.5 e.r. | rsc.orgresearchgate.net |
| Phase-Transfer | Cinchoninium Salts | Intramolecular aza-Michael | 3-Substituted Isoindolinones | --- | researchgate.net |
These advancements provide efficient and atom-economical pathways to chiral isoindoline scaffolds, paving the way for the discovery of new therapeutics with improved efficacy and safety profiles.
Integration of Artificial Intelligence and Machine Learning in Isoindoline Research
In the context of isoindoline-based drug design, AI and ML can be applied at multiple stages:
Target Identification and Hit Discovery: AI algorithms can sift through biological data to identify novel drug targets. Subsequently, ML models can screen large virtual libraries of isoindoline derivatives to find "hit" compounds that are likely to interact with these targets. nih.gov
Lead Optimization: Once a lead compound like 2-(4-Methoxyphenyl)isoindoline is identified, ML models can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows chemists to prioritize the synthesis of derivatives with more favorable pharmacokinetic profiles, reducing the time and cost associated with experimental testing. patsnap.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new isoindoline-based molecules from scratch, tailored to have specific optimal properties. patsnap.comyoutube.com Insilico Medicine has demonstrated the power of this approach by using AI to identify a drug target and generate novel molecules for idiopathic pulmonary fibrosis, significantly shortening the discovery timeline. dig.watch
The application of machine learning has also shown potential in predicting the outcomes of chemical reactions, such as the C-H activation of indole (B1671886) structures, which is a key strategy for functionalizing the isoindoline core. francis-press.com By learning from existing reaction data, ML can help chemists select the optimal conditions for synthesizing complex isoindoline derivatives, thereby streamlining the synthetic process.
Exploration of Novel Functionalization Strategies for Isoindoline Scaffolds
To explore the chemical space around the isoindoline core and generate diverse libraries of compounds for biological screening, researchers are continuously developing novel functionalization strategies. A primary focus has been on C-H functionalization, an atom-economical approach that avoids the need for pre-functionalized starting materials. acs.orgchim.it
Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in this area. nih.govnih.gov These methods enable the direct introduction of various substituents onto the isoindoline skeleton. For example, palladium-catalyzed C-H functionalization allows for the synthesis of isoindolinones from readily available carboxamides and carboxylic acids under redox-neutral conditions. nih.gov Similarly, rhodium catalysis can be used for the annulation of N-benzoylsulfonamides with olefins to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov
Recent research also highlights other innovative strategies:
Lewis Acid Catalysis: Common Lewis acids like AlCl₃ and Sc(OTf)₃ have been shown to catalyze the C-H functionalization of related azaarenes, providing a rapid route to isoindolinones and isoindolines of medicinal importance. cas.cn
Radical-Based Reactions: A visible-light-mediated intermolecular radical insertion of isocyanides into o-alkenylanilines offers a novel pathway to the isoindolinone core. researchgate.net
Skeletal Remodeling: An innovative strategy involves the deconstruction and reconstruction of chalcone-based pyridinium (B92312) salts to access complex isoindoline-fused polycyclic systems with high regio- and diastereocontrol. rsc.org
These varied approaches for modifying the isoindoline scaffold are crucial for generating structural diversity, which is essential for tuning the pharmacological properties of these molecules and developing new therapeutic agents. researchgate.net
Advancements in Computational Modeling for Predictive Chemical Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions before a compound is ever synthesized. For isoindoline derivatives, methods like molecular docking and quantum chemical calculations are providing deep insights into their structure-activity relationships (SAR).
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an isoindoline derivative) when bound to a target protein. It is widely used to screen virtual libraries and prioritize compounds for synthesis. asianpubs.orgnih.gov For instance, docking studies on isoindoline-1,3-dione derivatives have been used to evaluate their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease. nih.gov These in silico studies help rationalize the observed biological activities and guide the design of more potent inhibitors. asianpubs.orgnih.gov
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) are employed to investigate the electronic properties, reactivity, and stability of molecules. acs.orgnih.gov DFT studies on isoindoline-1,3-diones have been used to correlate their electronic structure with their antimycobacterial activity. nih.govnih.govresearchgate.net These calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions. researchgate.net
The table below outlines the application of these computational methods in isoindoline research.
| Computational Method | Application | Investigated Properties | Key Findings | Reference |
| Molecular Docking | Virtual Screening, SAR analysis | Binding affinity, Ligand-protein interactions | Identification of potential AChE/BuChE inhibitors among isoindoline-1,3-dione derivatives. | nih.gov |
| Molecular Docking | Bioactivity Screening | Binding energy with caspase-3 protein | Correlation of binding energy with antioxidant and cytotoxic activity in isoindoline-1,3-diones. | asianpubs.org |
| Density Functional Theory (DFT) | Reactivity and Stability Analysis | Molecular and electronic properties, HOMO-LUMO gap | Elucidation of the reactivity and stability of isoindoline-1,3-diones as potential InhA inhibitors for antimycobacterial agents. | acs.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Complex Stability Confirmation | Stability of ligand-protein complexes over time | Confirmation of stable binding of isoindoline derivatives within the active site of AChE. | nih.gov |
By integrating these advanced computational models, researchers can adopt a more rational and predictive approach to chemical design, significantly accelerating the journey from an initial concept to a viable drug candidate.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond lengths and angles .
- Spectroscopy : Combine ¹H/¹³C NMR to identify proton environments and aromatic substitution patterns. NIST Chemistry WebBook provides reference IR and UV-Vis spectra for methoxyphenyl derivatives, aiding in functional group validation . Mass spectrometry (HRMS) is critical for verifying molecular weight and isotopic purity.
How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across different studies?
Advanced Research Focus
Discrepancies often arise from differences in sample purity, crystallization solvents, or measurement protocols. To address this:
- Standardized characterization : Use DSC (Differential Scanning Calorimetry) for melting point analysis under controlled heating rates.
- Solubility studies : Employ shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol) .
- Comparative meta-analysis : Cross-reference data from peer-reviewed studies and authoritative databases (e.g., NIST) while accounting for experimental variables .
What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- DFT (Density Functional Theory) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the methoxyphenyl group’s electron-donating effects .
- Molecular Dynamics (MD) : Simulate solvation effects on stability using packages like GROMACS.
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic pathways, guiding pharmacological studies .
What strategies optimize the yield and purity of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?
Q. Advanced Research Focus
- Protection-Deprotection : Temporarily protect the methoxy group using silyl ethers to prevent side reactions during isoindoline ring formation .
- Catalyst Screening : Test palladium/ligand systems (e.g., XPhos) to enhance coupling efficiency.
- Chromatographic Purification : Use flash chromatography with gradients (hexane/ethyl acetate) or preparative HPLC to isolate the product from regioisomeric byproducts .
How should researchers design experiments to assess the stability of this compound under various environmental conditions (pH, temperature, light)?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS and quantify stable intermediates .
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH), analyzing potency over time using validated HPLC methods .
What methodologies are effective in identifying and quantifying trace impurities in this compound samples, especially regioisomeric byproducts?
Q. Advanced Research Focus
- LC-MS/MS : Use a C18 column with a methanol/water gradient and tandem mass spectrometry to differentiate isomers based on fragmentation patterns .
- NMR Spectroscopy : 2D NOESY or COSY can distinguish regioisomers by correlating proton proximities in the methoxyphenyl group .
- Reference Standards : Synthesize and characterize potential impurities (e.g., 3-methoxy isomers) for spiking experiments .
How can kinetic isotope effects (KIEs) be utilized to study reaction mechanisms involving this compound derivatives?
Q. Advanced Research Focus
- Deuterium Labeling : Substitute hydrogen atoms at reaction sites (e.g., benzylic positions) to measure primary/secondary KIEs via NMR or MS .
- Computational Modeling : Compare experimental KIEs with DFT-calculated transition states to validate mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
What are the best practices for handling and storing this compound to prevent degradation, based on its chemical properties?
Q. Basic Research Focus
- Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to mitigate oxidation and photodegradation .
- Solvent Compatibility : Store in anhydrous DMSO or ethanol to avoid hydrolysis of the methoxy group.
What in silico and in vitro approaches are recommended for preliminary assessment of the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity (MTT assay) and ROS generation studies. Pair with ELISA to quantify cytokine modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
